molecular formula C17H23ClN2O6 B6461260 N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid CAS No. 2549039-19-0

N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid

Cat. No.: B6461260
CAS No.: 2549039-19-0
M. Wt: 386.8 g/mol
InChI Key: QXYSHANFAAEBRD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group and a 4-(methoxymethyl)piperidin-1-yl moiety. The compound is likely formulated as an oxalic acid salt to enhance solubility or stability. Its structure combines a halogenated aromatic ring with a substituted piperidine, a design common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.C2H2O4/c1-20-11-12-5-7-18(8-6-12)10-15(19)17-14-4-2-3-13(16)9-14;3-1(4)2(5)6/h2-4,9,12H,5-8,10-11H2,1H3,(H,17,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSHANFAAEBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a core acetamide scaffold with multiple derivatives reported in the evidence. Key comparisons include:

Piperidine/Piperazine Derivatives
  • Compound 12 (): N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride. Difference: Replaces the 4-(methoxymethyl)piperidine with a 4-methylpiperazine.
  • Compound : N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide.
    • Difference : Incorporates a dual piperazine-oxopiperazine system.
    • Impact : The additional heterocycle may enhance binding specificity for enzyme active sites but reduce metabolic stability .
Substituent Variations on the Aromatic Ring
  • Compound 74: (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide. Difference: Replaces the piperidine moiety with a thiazolidinedione ring. Impact: The thiazolidinedione core confers anti-inflammatory activity (IC₅₀ = 25.2 µM for NO inhibition), whereas the target compound’s piperidine group may favor anticonvulsant or antiviral effects .

Physicochemical Properties

Property Target Compound Compound 12 () Compound 74
Molecular Weight ~350–400 (estimated) 356.3 (as dihydrochloride) 429.9
Solubility Likely moderate (oxalic acid salt enhances aqueous solubility) High (dihydrochloride salt) Low (neutral thiazolidinedione)
Key Functional Groups Methoxymethylpiperidine, 3-chlorophenyl Methylpiperazine, 3-chlorophenyl Thiazolidinedione, phenoxy
Anticonvulsant Potential
  • Compound 13 (): N-(3-Chlorophenyl)-2-morpholinoacetamide monohydrochloride showed anticonvulsant activity in rodent models. The target compound’s piperidine group may offer similar efficacy with improved pharmacokinetics .
Anti-inflammatory Activity
  • Compounds: Methoxymethyl-containing thiazolidinediones inhibit NO production (IC₅₀ = 45.6 µM). The target compound’s methoxymethyl group could similarly modulate inflammatory pathways .
Antiviral Interactions
  • Pyridine Analogs : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) binds SARS-CoV-2 main protease (−22 kcal/mol affinity). The target compound’s piperidine may mimic pyridine interactions with HIS163 or ASN142 .

Key Research Findings

  • Piperidine vs. Piperazine : Piperidine derivatives generally exhibit higher metabolic stability than piperazine analogs due to reduced nitrogen basicity .
  • Methoxymethyl Group : This substituent balances lipophilicity and solubility, as seen in ’s methoxymethyl-tetrahydropyrimidine derivatives, which showed improved bioavailability .
  • Oxalic Acid Salt : Likely enhances solubility compared to hydrochloride salts (e.g., Compound 12), critical for oral administration .

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